molecular formula C29H32BrCl2N9O8 B1255260 cyclocinamide B

cyclocinamide B

Cat. No. B1255260
M. Wt: 785.4 g/mol
InChI Key: NQEPESITNWAAHG-BNDYYXHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cyclocinamide B is a natural product found in Corticium with data available.

Scientific Research Applications

Synthesis and Structural Analysis

  • Total Synthesis of Nominal Cyclocinamide B : The total synthesis of nominal cyclocinamide B, a cyclic peptide marine natural product, was achieved, and its structure was compared to natural cyclocinamide B. It was concluded that the true structures of the natural products have not been fully defined (Curzon, Garcia, & Konopelski, 2015).

  • Synthesis of Cyclocinamide A Isomers : Similar work was done for cyclocinamide A, where the synthesis of its isomers was completed. This study also indicated the need for a re-evaluation of the natural product stereochemistry due to inconsistencies between natural and synthetic samples (Garcia, Curzon, Watts, & Konopelski, 2012).

properties

Product Name

cyclocinamide B

Molecular Formula

C29H32BrCl2N9O8

Molecular Weight

785.4 g/mol

IUPAC Name

N-[2-[[(3R,6S,10R,13S)-3-(2-amino-2-oxoethyl)-10-[(5-bromo-1H-indol-3-yl)methyl]-13-hydroxy-2,5,9,12-tetraoxo-1,4,8,11-tetrazacyclotetradec-6-yl]amino]-2-oxoethyl]-4,5-dichloro-1-methylpyrrole-2-carboxamide

InChI

InChI=1S/C29H32BrCl2N9O8/c1-41-20(6-15(31)24(41)32)28(48)37-11-23(44)38-19-9-35-25(45)17(4-12-8-34-16-3-2-13(30)5-14(12)16)40-29(49)21(42)10-36-26(46)18(7-22(33)43)39-27(19)47/h2-3,5-6,8,17-19,21,34,42H,4,7,9-11H2,1H3,(H2,33,43)(H,35,45)(H,36,46)(H,37,48)(H,38,44)(H,39,47)(H,40,49)/t17-,18-,19+,21+/m1/s1

InChI Key

NQEPESITNWAAHG-BNDYYXHWSA-N

Isomeric SMILES

CN1C(=CC(=C1Cl)Cl)C(=O)NCC(=O)N[C@H]2CNC(=O)[C@H](NC(=O)[C@H](CNC(=O)[C@H](NC2=O)CC(=O)N)O)CC3=CNC4=C3C=C(C=C4)Br

Canonical SMILES

CN1C(=CC(=C1Cl)Cl)C(=O)NCC(=O)NC2CNC(=O)C(NC(=O)C(CNC(=O)C(NC2=O)CC(=O)N)O)CC3=CNC4=C3C=C(C=C4)Br

synonyms

cyclocinamide B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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